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Compound of Interest

2-bromo-1H-indole-3-
Compound Name:
carbaldehyde

Cat. No.: B174668

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromo-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically
active compounds. This document is intended for researchers, scientists, and professionals in
the field of drug development and organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic
molecules. Below is a summary of the predicted proton (*H) and carbon-13 (*3C) NMR data for
2-bromo-1H-indole-3-carbaldehyde. The predicted values are based on the analysis of
structurally similar indole derivatives.

'H NMR Data (Predicted)

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz J
~10.0 S H-1' (Aldehyde)
~9.0 brs N-H
~8.2 d ~8.0 H-4
~7.5 d ~8.0 H-7
~7.3-74 m H-5, H-6
13C NMR Data (Predicted)
Solvent: CDCIs Frequency: 100 MHz
Chemical Shift (8) ppm Assignment

~185.0 C-1' (Aldehyde)
~138.0 C-7a

~128.0 C-3a

~125.0 C-6

~124.0 C-5

~122.0 C-4

~115.0 C-2

~112.0 C-7

~110.0 C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following

table summarizes the expected characteristic absorption bands for 2-bromo-1H-indole-3-

carbaldehyde.
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Wavenumber (cm~?) Intensity Assignment
~3300-3100 Medium, Broad N-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~2850, ~2750 Medium Aldehyde C-H Stretch
~1650 Strong C=0 Stretch (Aldehyde)
~1600, ~1450 Medium-Strong C=C Stretch (Aromatic)
~1100 Medium C-N Stretch

~750 Strong C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major
fragments of 2-bromo-1H-indole-3-carbaldehyde under electron ionization (El) are presented
below. The molecule has a monoisotopic mass of 222.9633 Da.[1]

m/z Relative Intensity Assighment

[M]* (Molecular ion peak,

2231225 High bromine isotopes)
194/196 Medium [M-CHOJ*

144 Medium [M-Br]*

116 Medium [M-Br-COJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy
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A solution of 2-bromo-1H-indole-3-carbaldehyde (approximately 5-10 mg) is prepared in a
deuterated solvent (e.g., CDCIs, ~0.7 mL) in an NMR tube. The *H and 3C NMR spectra are
recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in
parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum of solid 2-bromo-1H-indole-3-carbaldehyde can be obtained using the KBr
pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium
bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared
(FTIR) spectrometer.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, typically via a direct insertion probe or
after separation by gas chromatography. The molecules are bombarded with electrons
(typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated
by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and
characterization of a chemical compound like 2-bromo-1H-indole-3-carbaldehyde.
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Compound Synthesis & Purification

Synthesis of 2-bromo-1H-indole-3-carbaldehyde

y
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b174668?utm_src=pdf-body-img
https://www.benchchem.com/product/b174668?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

¢ To cite this document: BenchChem. [Spectroscopic Data of 2-bromo-1H-indole-3-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174668#spectroscopic-data-for-2-bromo-1h-indole-3-
carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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